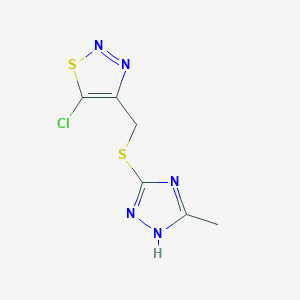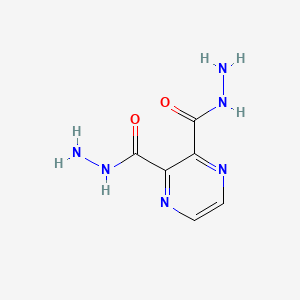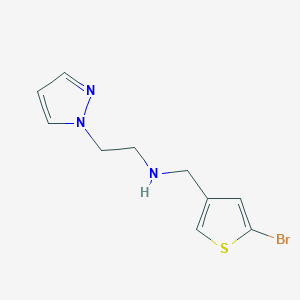
(S)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of o-phenylenediamine with α-keto acids, followed by cyclization and subsequent functionalization to introduce the acetic acid moiety. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline N-oxide derivatives.
Reduction: Formation of tetrahydroquinoxaline derivatives.
Substitution: Introduction of different functional groups at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic or nucleophilic reagents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
(S)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases and infections.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another nitrogen-containing heterocycle with diverse biological activities.
2-Oxo-1,2,3,4-tetrahydropyrimidine: Known for its therapeutic and pharmacological properties.
Uniqueness
(S)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid is unique due to its specific structural features and the presence of both the quinoxaline and acetic acid moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
2-[(2S)-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl]acetic acid |
InChI |
InChI=1S/C10H10N2O3/c13-9(14)5-8-10(15)12-7-4-2-1-3-6(7)11-8/h1-4,8,11H,5H2,(H,12,15)(H,13,14)/t8-/m0/s1 |
Clave InChI |
UCNFCRXGPQHQBE-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N[C@H](C(=O)N2)CC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B14909390.png)
![N-(prop-2-en-1-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14909396.png)
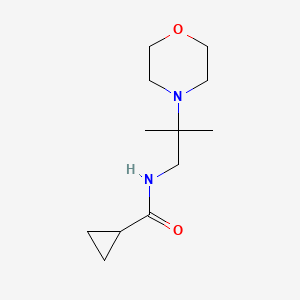
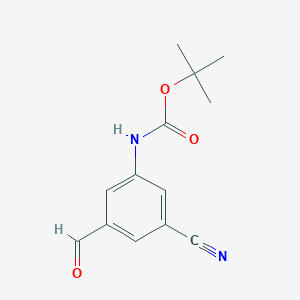

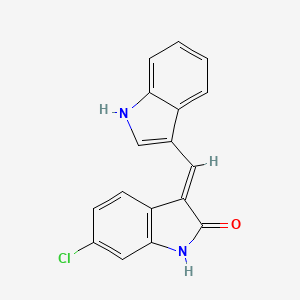

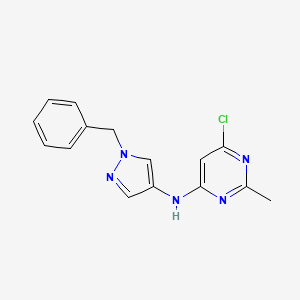

![5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr](/img/structure/B14909448.png)
